(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Brand Name:
Vulcanchem
CAS No.:
96847-53-9
VCID:
VC20818486
InChI:
InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m0/s1
SMILES:
C1C2C1(C(=O)OC2)C3=CC=CC=C3
Molecular Formula:
C11H10O2
Molecular Weight:
174.2 g/mol
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
CAS No.: 96847-53-9
Cat. No.: VC20818486
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96847-53-9 |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
| Standard InChI | InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m0/s1 |
| Standard InChI Key | WZGFIZUMKYUMRN-GXSJLCMTSA-N |
| Isomeric SMILES | C1[C@@H]2[C@]1(C(=O)OC2)C3=CC=CC=C3 |
| SMILES | C1C2C1(C(=O)OC2)C3=CC=CC=C3 |
| Canonical SMILES | C1C2C1(C(=O)OC2)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator